![molecular formula C12H17N B1276879 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 41565-97-3](/img/structure/B1276879.png)
1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular weight of 211.73 . It is a solid substance at room temperature . This compound is a derivative of tetrahydroisoquinoline, which is an important structural motif of various natural products and therapeutic lead compounds .
Synthesis Analysis
The synthesis of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline and its derivatives has been a subject of considerable research interest . Traditional approaches to the synthesis of C (1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .Molecular Structure Analysis
The molecular structure of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline is characterized by a tetrahydroisoquinoline core with three methyl groups attached . The InChI code for this compound is 1S/C12H17N.ClH/c1-9-11-7-5-4-6-10 (11)8-12 (2,3)13-9;/h4-7,9,13H,8H2,1-3H3;1H .Chemical Reactions Analysis
The chemical reactions involving 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline are diverse and complex. One of the key reactions is the C (1)-functionalization of tetrahydroisoquinolines via multicomponent reactions . This reaction involves the isomerization of an iminium intermediate .Physical And Chemical Properties Analysis
1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline is a solid substance at room temperature . It has a molecular weight of 211.73 .Scientific Research Applications
Medicinal Chemistry and Biological Activities
1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline (TMTHIQ) is a significant scaffold in medicinal chemistry due to its presence in various natural products and synthetic compounds that exhibit a wide range of biological activities. These compounds have been studied for their potential against infective pathogens and neurodegenerative disorders . The structural versatility of TMTHIQ allows for the development of novel analogs with potent biological activity, making it a valuable target for drug discovery.
Synthesis of Alkaloid Precursors
The C(1)-functionalization of TMTHIQ derivatives is of considerable interest in organic chemistry. These derivatives can act as precursors for various alkaloids, which are known for their multifarious biological activities. The synthesis of C(1)-substituted TMTHIQ derivatives is crucial for the creation of bioactive molecules and natural product analogs .
Antineuroinflammatory Agents
TMTHIQ derivatives, particularly N-benzyl TMTHIQs, have been identified as potential antineuroinflammatory agents. This application is particularly relevant in the context of neurodegenerative diseases, where inflammation plays a key role in disease progression .
Asymmetric Catalysis
TMTHIQ scaffolds are also utilized in asymmetric catalysis. Their chiral centers can be exploited to induce stereoselectivity in chemical reactions, which is a critical aspect of producing enantiomerically pure substances in pharmaceuticals .
Environmental Friendly Synthesis Methods
The development of new and environmentally friendly methods for the synthesis of TMTHIQ derivatives is a growing area of research. These methods aim to improve atom economy, selectivity, and yield, contributing to sustainable synthetic methodologies .
Multicomponent Reactions (MCRs)
TMTHIQ derivatives are synthesized through multicomponent reactions (MCRs), which are considered powerful strategies in organic synthesis. MCRs allow for the generation of molecular diversity and complexity while improving atom economy and selectivity .
Structural–Activity Relationship (SAR) Studies
SAR studies involving TMTHIQ analogs are essential for understanding the relationship between the chemical structure of a compound and its biological activity. These studies guide the design of new compounds with enhanced efficacy and reduced toxicity .
Mechanism of Action Investigations
Research into the mechanism of action of TMTHIQ analogs provides insights into how these compounds interact with biological targets. This knowledge is fundamental for the rational design of drugs and for predicting potential side effects .
Future Directions
Mechanism of Action
Target of Action
1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline (TMTHIQ) is a secondary amine It’s known that tmthiq and its analogs exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s suggested that tmthiq and its analogs, independent of direct interaction with biological structures, possess intrinsic antioxidant properties .
Biochemical Pathways
It’s known that tmthiq and its analogs exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that TMTHIQ may interact with multiple biochemical pathways related to these conditions.
Pharmacokinetics
The compound is a solid at room temperature , which might influence its bioavailability and pharmacokinetics.
Result of Action
It’s suggested that tmthiq and its analogs exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that TMTHIQ may have a broad range of molecular and cellular effects.
Action Environment
It’s known that the compound is a solid at room temperature , which might influence its stability under different environmental conditions.
properties
IUPAC Name |
1,3,3-trimethyl-2,4-dihydro-1H-isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-11-7-5-4-6-10(11)8-12(2,3)13-9/h4-7,9,13H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJDSRANHWZZEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CC(N1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407575 | |
Record name | 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
41565-97-3 | |
Record name | 1,2,3,4-Tetrahydro-1,3,3-trimethylisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41565-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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